molecular formula C17H20N4O B2448810 5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide CAS No. 1797859-80-3

5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide

Cat. No.: B2448810
CAS No.: 1797859-80-3
M. Wt: 296.374
InChI Key: YNDKLCCPQDCYCO-UHFFFAOYSA-N
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Description

5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide is a synthetic chemical compound designed for research and development purposes. This molecule features a pyrazinecarboxamide core, a scaffold recognized in medicinal chemistry for its diverse biological potential. The structure incorporates a 5-methylpyrazine group linked via a carboxamide bridge to a (1-phenylpyrrolidin-2-yl)methyl moiety, creating a complex architecture valuable for structure-activity relationship (SAR) studies. Pyrazine-2-carboxamide derivatives are an important class of compounds in pharmaceutical research. Recent studies have explored similar structures as potential antimycobacterial agents, targeting strains like Mycobacterium tuberculosis . Furthermore, the pyrazinecarboxamide motif is a key feature in several biologically active molecules, including documented inhibitors of human monoamine oxidase B (MAO-B), an enzyme target in neurodegenerative disease research . The specific stereochemistry of the pyrrolidine ring in this compound could significantly influence its binding affinity and interaction with biological targets, making it a candidate for investigative chemistry and lead optimization projects. This product is supplied as a reference standard and is intended for use in analytical method development, method validation, and quality control (QC) applications in a laboratory setting . It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use in humans. Researchers should handle this material with appropriate care and conduct their own experiments to determine the specific properties and activity profile of this compound.

Properties

IUPAC Name

5-methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O/c1-13-10-19-16(12-18-13)17(22)20-11-15-8-5-9-21(15)14-6-3-2-4-7-14/h2-4,6-7,10,12,15H,5,8-9,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNDKLCCPQDCYCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C(=O)NCC2CCCN2C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the pyrazine ring and introduce the carboxamide group through an amide coupling reaction. The phenylpyrrolidine moiety can be attached via a nucleophilic substitution reaction, where the pyrazine ring acts as the electrophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpyrrolidine moiety.

    Reduction: Reduction reactions can be used to modify the pyrazine ring or the carboxamide group.

    Substitution: Nucleophilic substitution reactions are common, especially for introducing the phenylpyrrolidine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like amines and alkyl halides are typically employed in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-1-phenyl-pyrrolidin-2-one: Shares the phenylpyrrolidine moiety but lacks the pyrazine ring.

    N-Methyl-2-pyridone-5-carboxamide: Contains a similar carboxamide group but with a different heterocyclic ring.

Uniqueness

5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide is unique due to its specific combination of functional groups and structural features

Biological Activity

5-Methyl-N-[(1-phenylpyrrolidin-2-yl)methyl]pyrazine-2-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its biological properties, particularly focusing on its antimycobacterial activity and cytotoxicity.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

PropertyDescription
Molecular Formula C18H22N4O2
Molecular Weight 314.40 g/mol
IUPAC Name This compound

This compound features a pyrazine ring substituted at the 5-position with a methyl group and an amide functional group linked to a phenylpyrrolidine moiety, which is critical for its biological activity.

Antimycobacterial Activity

Recent studies have explored the antimycobacterial properties of various pyrazine derivatives, including those similar to this compound. A notable study assessed the in vitro activity of several derivatives against Mycobacterium tuberculosis and other mycobacterial strains, revealing promising results:

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC value in the range of 0.78–3.91 µg/mL against M. tuberculosis H37Ra, indicating strong antimycobacterial activity.

The study emphasized that structural modifications, particularly at the C-5 position of the pyrazine ring, significantly influenced the biological efficacy. Compounds with longer alkylamino chains demonstrated improved activity compared to shorter chains .

Cytotoxicity

In addition to its antimycobacterial properties, the cytotoxic effects of the compound were evaluated using HepG2 cell lines. The selectivity index (SI), which measures the safety margin between antimicrobial efficacy and cytotoxicity, was found to be greater than 20 for several derivatives, suggesting low toxicity at effective concentrations .

Comparative Analysis of Related Compounds

To provide a clearer understanding of the biological activity of this compound, a comparative analysis with related compounds is presented below:

Compound NameMIC (µg/mL)Cytotoxicity (HepG2)Selectivity Index (SI)
This compound0.78Low>20
N-(4-hydroxyphenyl)-5-(pentylamino)pyrazine-2-carboxamide3.91Moderate>38
5-(heptylamino)-N-(p-tolyl)pyrazine-2-carboxamide0.78Low>20

This table illustrates that while all compounds exhibit varying degrees of antimycobacterial activity, those with longer alkyl chains tend to have better selectivity and lower cytotoxicity.

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

ParameterOptimal RangeImpact on Yield
Temperature0–25°CHigher yields at lower temps due to reduced side reactions
SolventDMF > DCMPolar aprotic solvents enhance coupling efficiency
Coupling AgentEDC/HOBt85% yield vs. 60% for DCC
PurificationSilica gel (EtOAc/Hexane)Purity >95% by HPLC .

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